molecular formula C11H13ClO2 B8333007 2-(4-Chlorophenyl)-3,3-dimethyl-2-methoxyoxirane

2-(4-Chlorophenyl)-3,3-dimethyl-2-methoxyoxirane

Cat. No. B8333007
M. Wt: 212.67 g/mol
InChI Key: MUYVPCDXNWQIJW-UHFFFAOYSA-N
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Patent
US04582862

Procedure details

85.1 g (0.4 mol) of 2-(4-chlorophenyl)-3,3-dimethyl-2-methoxyoxirane and 139.4 g (1.6 mols) of morpholine are combined and warmed to reflux temperature. After 22 hours the mixture is cooled and morpholine is removed by distillation. The residue is taken up in ether, and the solution is extracted with dilute hydrochloric acid. The hydrochloric acid solution is rendered alkaline and extracted with ether. The ether solution is dried with Na2SO4 and concentrated. The residue is recrystallised from ethanol.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
139.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([O:13]C)[C:10]([CH3:12])([CH3:11])O2)=[CH:4][CH:3]=1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:13])[C:10]([CH3:11])([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH3:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
85.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(OC1(C)C)OC
Step Two
Name
Quantity
139.4 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 22 hours the mixture is cooled
Duration
22 h
CUSTOM
Type
CUSTOM
Details
morpholine is removed by distillation
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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